molecular formula C11H15ClFNO B2424294 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride CAS No. 1955498-22-2

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B2424294
CAS No.: 1955498-22-2
M. Wt: 231.7
InChI Key: LMEUCAUECKXTDI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.69 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine and methoxy group on the phenyl ring

Preparation Methods

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEUCAUECKXTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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